1-(3-methoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative characterized by a five-membered aromatic ring containing four carbon atoms and one nitrogen atom. This compound features a methoxypropyl group, a methyl group, a phenyl group, and a carboxylic acid functional group, making it structurally diverse and potentially reactive. Pyrrole compounds, including this one, are of significant interest in organic chemistry due to their applications in pharmaceuticals and materials science.
This compound falls under the category of heterocyclic organic compounds, specifically pyrroles. Pyrroles are known for their aromatic properties and are commonly involved in biological systems and synthetic organic chemistry.
The synthesis of 1-(3-methoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing pyrrole derivatives, allowing for modifications that can tailor the compound for specific applications.
The molecular structure of 1-(3-methoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid features:
The InChI representation for this compound is InChI=1S/C16H19NO3/c1-12-14(16(18)19)11-15(13-7-4-3-5-8-13)17(12)9-6-10-20-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,19)
.
Key data points include:
These structural details are crucial for understanding its reactivity and potential interactions in chemical processes.
The reactivity of 1-(3-methoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is influenced by its functional groups:
These reactions demonstrate the compound's potential utility in synthetic organic chemistry .
The mechanism of action for 1-(3-methoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is primarily related to its ability to participate in various chemical reactions due to its functional groups:
Data supporting these mechanisms include reaction rates and conditions that favor electrophilic substitutions or proton transfers .
The physical properties of 1-(3-methoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid include:
Chemical properties are influenced by its functional groups:
Relevant data indicates that these properties make it suitable for various applications in organic synthesis .
1-(3-methoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid has several scientific applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0